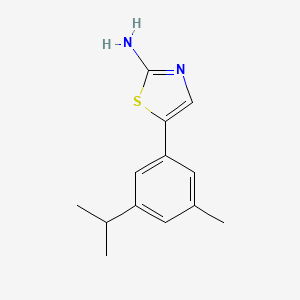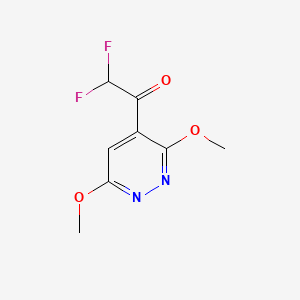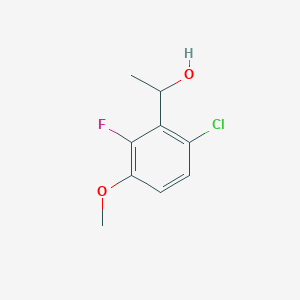
2-Bromo-1-chloro-4-((methylsulfonyl)methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-chloro-4-((methylsulfonyl)methyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of bromine, chlorine, and a methylsulfonyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-chloro-4-((methylsulfonyl)methyl)benzene typically involves multiple steps. One common method is the electrophilic aromatic substitution reaction. The process begins with the bromination of benzene to introduce the bromine atom. This is followed by chlorination to add the chlorine atom. Finally, the methylsulfonyl group is introduced through a sulfonation reaction using methylsulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and waste, making the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-chloro-4-((methylsulfonyl)methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or the sulfonyl group
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation
Major Products
Substitution: Formation of aryl amines or aryl thiols.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of dehalogenated or desulfonylated benzene derivatives
Aplicaciones Científicas De Investigación
2-Bromo-1-chloro-4-((methylsulfonyl)methyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs targeting specific biological pathways.
Materials Science: Utilized in the synthesis of polymers and advanced materials with unique properties
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-chloro-4-((methylsulfonyl)methyl)benzene involves its ability to participate in electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups such as bromine, chlorine, and methylsulfonyl enhances the compound’s reactivity towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce functional groups into the benzene ring .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-(methylsulfonyl)benzene: Similar structure but lacks the chlorine atom.
1-Chloro-4-(methylsulfonyl)benzene: Similar structure but lacks the bromine atom.
4-Bromophenyl methyl sulfone: Similar structure but lacks the chlorine atom and has a different sulfonyl group position
Uniqueness
2-Bromo-1-chloro-4-((methylsulfonyl)methyl)benzene is unique due to the presence of both bromine and chlorine atoms along with the methylsulfonyl group. This combination of substituents provides distinct reactivity and potential for diverse applications in organic synthesis and materials science .
Propiedades
Fórmula molecular |
C8H8BrClO2S |
|---|---|
Peso molecular |
283.57 g/mol |
Nombre IUPAC |
2-bromo-1-chloro-4-(methylsulfonylmethyl)benzene |
InChI |
InChI=1S/C8H8BrClO2S/c1-13(11,12)5-6-2-3-8(10)7(9)4-6/h2-4H,5H2,1H3 |
Clave InChI |
BAMYJBGSSRBPMR-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CC1=CC(=C(C=C1)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(1S,5S,7R,8R,9R,11R,13R,14R)-15-[4-[4-(3-aminophenyl)triazol-1-yl]butyl]-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B14768369.png)



